![molecular formula C10H12O2S2 B15246959 5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole is an organic compound that belongs to the class of benzo[d][1,3]dioxoles. These compounds are characterized by a benzene ring fused with a dioxole ring, which is a five-membered ring containing two oxygen atoms. The presence of the bis(methylthio)methyl group adds unique chemical properties to this compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole typically involves the reaction of benzo[d][1,3]dioxole with bis(methylthio)methylating agents. One common method is the reaction of benzo[d][1,3]dioxole with bis(methylthio)methane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The bis(methylthio)methyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bis(methylthio)methyl group, yielding benzo[d][1,3]dioxole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzo[d][1,3]dioxole.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the electrophile used.
Scientific Research Applications
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar core structure but lacking the bis(methylthio)methyl group.
Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: A derivative with carboxylic acid groups, used in the synthesis of metal-organic frameworks.
5-Substituted Benzo[d][1,3]dioxole Derivatives: Various derivatives with different substituents at the 5-position, investigated for their biological activities.
Uniqueness
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole is unique due to the presence of the bis(methylthio)methyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H12O2S2 |
|---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
5-[bis(methylsulfanyl)methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2S2/c1-13-10(14-2)7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,6H2,1-2H3 |
InChI Key |
XJQNPWLVQWGCQA-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC2=C(C=C1)OCO2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


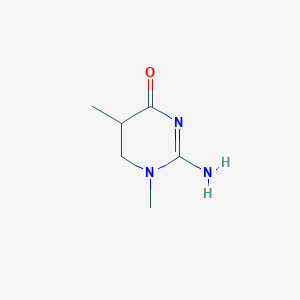
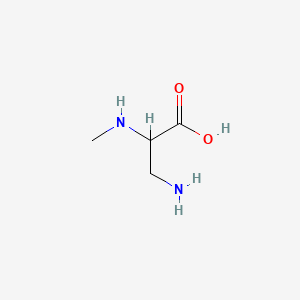
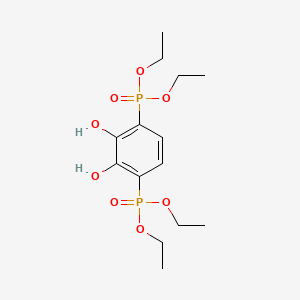
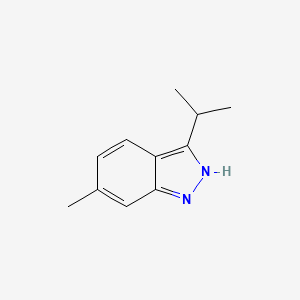
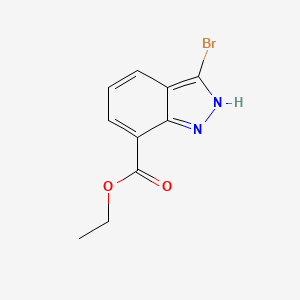
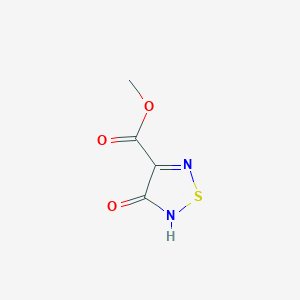
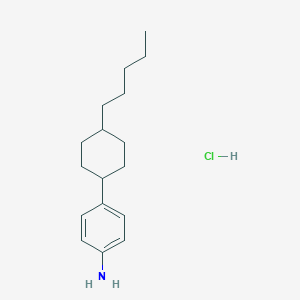
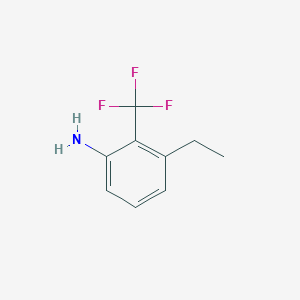

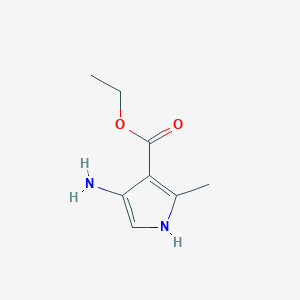
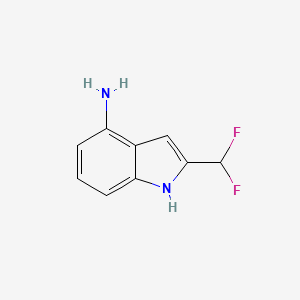
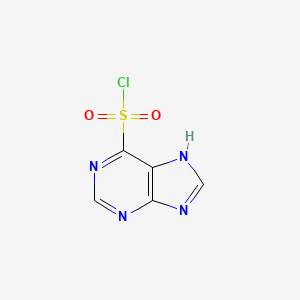
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)

